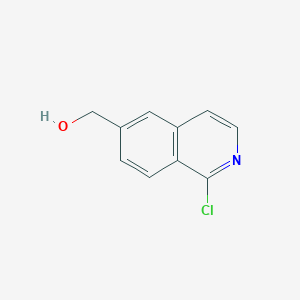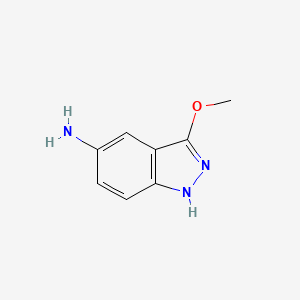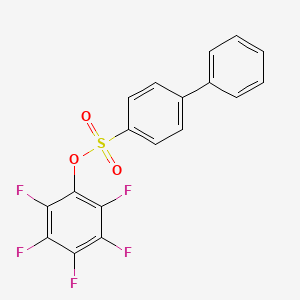
Pentafluorophenyl 4-phenylbenzene-1-sulfonate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Pentafluorophenyl 4-phenylbenzene-1-sulfonate can be represented by the Inchi Code: 1S/C12H4F6O3S/c13-5-1-3-6 (4-2-5)22 (19,20)21-12-10 (17)8 (15)7 (14)9 (16)11 (12)18/h1-4H .Physical And Chemical Properties Analysis
Pentafluorophenyl 4-phenylbenzene-1-sulfonate has a molecular weight of 400.3 g/mol. The melting point of a similar compound, 2,3,4,5,6-pentafluorophenyl 4-fluorobenzene-1-sulfonate, is 46 - 48 degrees Celsius .Applications De Recherche Scientifique
Impact on Neuronal Growth and Synaptogenesis
Pentafluorophenyl-related compounds like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) have been studied for their effects on the brain. Research shows that neonatal exposure to these substances can significantly alter the levels of proteins crucial for neuronal growth and synaptogenesis in the hippocampus and cerebral cortex of neonatal mice. These alterations could be linked to behavioral defects observed in later stages of life (Johansson, Eriksson, & Viberg, 2009).Environmental and Biological Persistence The toxicokinetics and toxic effects of PFOS and its alternatives have been a focal point of research due to their environmental persistence and bioaccumulation potential. Studies indicate that these compounds can induce oxidative stress and have significant impacts on biochemical and reproductive endpoints in aquatic organisms. However, the long-term effects of environmentally relevant concentrations of these substances remain unclear (Benskin et al., 2009; Oakes et al., 2005; Gomis et al., 2018).
Neurotoxicity and Impact on the Dopaminergic System Studies have also highlighted the neurotoxic potential of PFOS, indicating that exposure can alter the dopamine system by modifying neuronal activity and dopamine receptors in various brain regions. These changes could contribute to neurological diseases and alter the hypothalamic-pituitary-adrenal (HPA) axis activity, impacting stress responses and behavior (Salgado, López-Doval, Pereiro, & Lafuente, 2016).
Impact on Developmental Processes The developmental toxicity of PFOS and its alternatives, such as OBS, has been assessed in zebrafish embryos. OBS, a substitute for PFOS, caused developmental delays and neurobehavioral inhibition, suggesting potential risks associated with the use of these fluorinated alternatives. The study also shed light on ciliogenesis disruption as a possible mechanism of developmental toxicity (Huang et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-phenylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F5O3S/c19-13-14(20)16(22)18(17(23)15(13)21)26-27(24,25)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFIMSUQBQLBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl 4-phenylbenzene-1-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






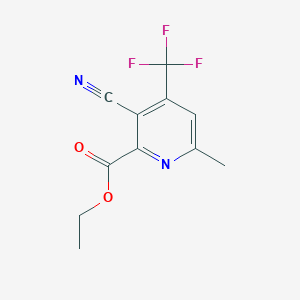

![Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1404630.png)

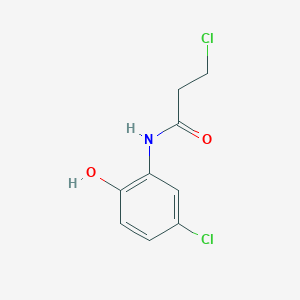
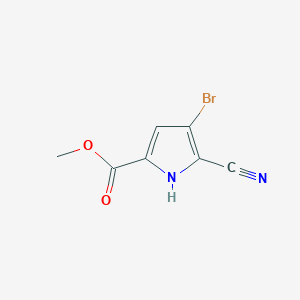
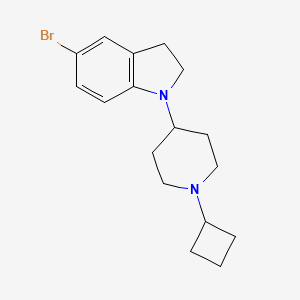
![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one](/img/structure/B1404639.png)
